1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a ketone or aldehyde under reductive amination conditions.
Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution of a chloropyridine derivative with a suitable nucleophile, such as an alcohol or amine.
Attachment of the Fluorophenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but may include modulation of signal transduction pathways, enzyme inhibition, or receptor agonism/antagonism.
Comparison with Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone: Lacks the fluorine atom, potentially altering its chemical properties and interactions.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-10-20-7-5-16(15)23-14-6-8-21(11-14)17(22)9-12-1-3-13(19)4-2-12/h1-5,7,10,14H,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBGXUPYGCXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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